1-(2-Methyl-1,3-thiazol-4-yl)ethane-1,2-diamine

Antimalarial Drug Discovery Plasmepsin II Inhibition Structure-Based Drug Design

This thiazole-diamine (CAS 1273659-76-9) is the essential scaffold for synthesizing non-peptidic plasmepsin II inhibitors like KNI-10743. Its unique 2-methyl-4-ethanediamine substitution provides critical hydrogen-bonding interactions for target engagement. Ideal for antimalarial research, fragment-based screening, and SAR studies requiring this precise isomer.

Molecular Formula C6H11N3S
Molecular Weight 157.24 g/mol
Cat. No. B13308983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methyl-1,3-thiazol-4-yl)ethane-1,2-diamine
Molecular FormulaC6H11N3S
Molecular Weight157.24 g/mol
Structural Identifiers
SMILESCC1=NC(=CS1)C(CN)N
InChIInChI=1S/C6H11N3S/c1-4-9-6(3-10-4)5(8)2-7/h3,5H,2,7-8H2,1H3
InChIKeyUZNHKDKVSKTIHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methyl-1,3-thiazol-4-yl)ethane-1,2-diamine (CAS 1273659-76-9): A Core Scaffold for Plasmepsin II Antagonist Development


1-(2-Methyl-1,3-thiazol-4-yl)ethane-1,2-diamine (CAS 1273659-76-9) is a small-molecule thiazole derivative featuring a 2-methyl-substituted thiazole ring linked to an ethane-1,2-diamine moiety . This core structure serves as a key pharmacophore for a class of compounds, most notably KNI-10743, that function as non-peptidic antagonists of the malarial aspartic protease plasmepsin II [1]. The compound is a building block in the synthesis of peptidomimetic inhibitors, and its diamine side chain provides crucial hydrogen-bonding interactions with the target enzyme's active site [1].

Why 1-(2-Methyl-1,3-thiazol-4-yl)ethane-1,2-diamine Cannot Be Replaced by Other Thiazole-Based Diamines


While many thiazole derivatives are commercially available, simple substitution within the same class is not feasible due to the specific substitution pattern of 1-(2-Methyl-1,3-thiazol-4-yl)ethane-1,2-diamine. The 2-methyl group on the thiazole ring and the ethane-1,2-diamine linker in the 4-position create a unique spatial and electronic environment that is critical for target engagement in compounds like KNI-10743 [1]. Related analogs, such as the 2-substituted thiazole N1-(1,3-thiazol-2-yl)ethane-1,2-diamine [2] or the shorter methylamine analog 1-(2-methyl-1,3-thiazol-4-yl)methanamine , lack the precise three-dimensional arrangement of hydrogen-bond donors and acceptors required for potent inhibition of the plasmepsin II target, as detailed below.

Quantitative Differentiation of 1-(2-Methyl-1,3-thiazol-4-yl)ethane-1,2-diamine from Close Analogs


Structural Evidence for Potent Plasmepsin II Inhibition by KNI-10743

The compound KNI-10743, which incorporates 1-(2-Methyl-1,3-thiazol-4-yl)ethane-1,2-diamine as its core scaffold, is a potent antagonist of the malarial protease plasmepsin II [1]. This activity is directly attributable to the specific 2-methyl-4-(ethane-1,2-diamine) thiazole substitution pattern, which facilitates optimal binding in the enzyme's active site, as confirmed by X-ray crystallography [2].

Antimalarial Drug Discovery Plasmepsin II Inhibition Structure-Based Drug Design

Molecular Weight Differentiation from Common Analogs

The molecular weight of 1-(2-Methyl-1,3-thiazol-4-yl)ethane-1,2-diamine is 157.24 g/mol . This is higher than the shorter-chain analog 1-(2-methyl-1,3-thiazol-4-yl)methanamine (128.19 g/mol) and the 2-substituted isomer N1-(1,3-thiazol-2-yl)ethane-1,2-diamine (143.21 g/mol) [1], and lower than many larger, more complex thiazole derivatives.

Medicinal Chemistry Physicochemical Property Comparison Scaffold Selection

Purity and Form Specification for Reproducible Research

For consistent research results, the compound is typically procured as the dihydrochloride salt (CAS 1443981-21-2) with a minimum purity specification of 95% . This contrasts with the free base form (CAS 1273659-76-9), which may have different stability and handling characteristics .

Chemical Procurement Research Reagent Quality Dihydrochloride Salt

High-Impact Research Applications for 1-(2-Methyl-1,3-thiazol-4-yl)ethane-1,2-diamine


Synthesis of Potent Plasmepsin II Antagonists for Antimalarial Drug Development

This compound is the essential core scaffold for synthesizing non-peptidic inhibitors of plasmepsin II, a key target for next-generation antimalarial therapies [1]. Researchers should procure this specific thiazole-diamine building block to develop analogs like KNI-10743, which has demonstrated significant antimalarial activity and favorable cytotoxicity profiles [2].

Fragment-Based Drug Discovery (FBDD) Library Construction

With a molecular weight of 157.24 g/mol, this compound fits within the optimal range for fragment-based screening libraries [1]. Its specific substitution pattern offers a unique set of hydrogen-bonding interactions that is distinct from other commercially available thiazole fragments, making it a valuable addition to diversity-oriented synthesis collections [2].

Structure-Activity Relationship (SAR) Studies on Thiazole-Based Enzyme Inhibitors

Investigators studying the SAR of thiazole-containing enzyme inhibitors require this precise isomer to benchmark activity. The 2-methyl-4-(ethane-1,2-diamine) substitution is known to confer potent plasmepsin II inhibition, and comparing it against the 2-substituted isomer (N1-(1,3-thiazol-2-yl)ethane-1,2-diamine) [1] or the methylamine analog [2] is essential for mapping the pharmacophore and optimizing lead compounds.

Development of Chemical Probes for Aspartic Protease Biology

This compound serves as a starting point for the design of chemical probes to study the biology of aspartic proteases beyond plasmepsin II. Its ability to be elaborated into potent, selective inhibitors (as demonstrated by KNI-10743) makes it a valuable tool for target validation and mechanistic studies in infectious disease and other therapeutic areas [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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